molecular formula C44H51ClN6O10 B12417347 MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D

Cat. No.: B12417347
M. Wt: 859.4 g/mol
InChI Key: VQQZUHVNVDPTLO-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. These conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound is known for its ability to link an antibody to a cytotoxic drug, facilitating the delivery of the drug directly to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of automated reactors, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further functionalization or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D has a wide range of scientific research applications:

    Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.

    Biology: Facilitates the study of biological processes by enabling targeted delivery of drugs to specific cells.

    Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.

    Industry: Used in the production of biopharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D involves its role as a cleavable linker in ADCs. The compound links an antibody to a cytotoxic drug, which is then delivered to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens, followed by internalization and cleavage of the linker .

Comparison with Similar Compounds

Similar Compounds

  • MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-C
  • MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-E

Uniqueness

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D stands out due to its specific cleavable properties, which allow for precise control over the release of the cytotoxic drug. This feature enhances the efficacy and safety of ADCs compared to other linkers that may not offer the same level of control .

Properties

Molecular Formula

C44H51ClN6O10

Molecular Weight

859.4 g/mol

IUPAC Name

tert-butyl N-[2-[[(1S)-1-(chloromethyl)-3-[6-[[4-(methoxymethoxy)benzoyl]amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl]oxycarbonyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C44H51ClN6O10/c1-28-8-7-9-33-36(60-43(56)49(18-20-58-21-19-52)17-16-48(5)42(55)61-44(2,3)4)22-35-39(38(28)33)30(23-45)24-51(35)41(54)34-26-50-25-31(12-15-37(50)47-34)46-40(53)29-10-13-32(14-11-29)59-27-57-6/h7-15,22,25-26,30,52H,16-21,23-24,27H2,1-6H3,(H,46,53)/t30-/m1/s1

InChI Key

VQQZUHVNVDPTLO-SSEXGKCCSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO

Origin of Product

United States

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